molecular formula C22H22ClN5O3 B269672 N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

Cat. No. B269672
M. Wt: 439.9 g/mol
InChI Key: QYUJBKUWFFBTCY-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). It was first synthesized in 2008 and has since been studied for its potential use in treating various inflammatory diseases and cancers.

Mechanism of Action

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide inhibits the activation of NF-κB by blocking the phosphorylation of IκB kinase (IKK) beta, a key regulator of NF-κB activation. This leads to the accumulation of IκB alpha, which binds to and sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the growth and survival of various cancer cell lines. In addition, N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide has been shown to reduce the severity of inflammatory bowel disease in mouse models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the specific effects of NF-κB inhibition on various cellular processes. However, one limitation is that N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide may not accurately reflect the effects of NF-κB inhibition in vivo, as it may not fully replicate the complex signaling pathways involved in NF-κB activation.

Future Directions

Future research on N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide could focus on its potential use in treating various inflammatory diseases and cancers in animal models and clinical trials. In addition, further studies could be conducted to better understand the mechanisms of NF-κB activation and inhibition, as well as the potential side effects of N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide. Finally, research could also focus on the development of more potent and selective NF-κB inhibitors for use in clinical settings.

Synthesis Methods

The synthesis of N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide involves several steps, starting with the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl chloroacetate to form ethyl 3-(4-chloro-1,3-dimethyl-5-oxo-2-pyrazolin-2-yl)propanoate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(4-chloro-1,3-dimethyl-5-oxo-2-pyrazolin-2-yl)propanehydrazide. The final step involves the reaction of this intermediate with 4-(2-phenoxyacetamido)benzoyl chloride to form N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide.

Scientific Research Applications

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide has been studied for its potential use in treating various inflammatory diseases and cancers. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

properties

Product Name

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-14(25-26-22(30)21-20(23)15(2)27-28(21)3)16-8-7-9-17(12-16)24-19(29)13-31-18-10-5-4-6-11-18/h4-12H,13H2,1-3H3,(H,24,29)(H,26,30)/b25-14+

InChI Key

QYUJBKUWFFBTCY-AFUMVMLFSA-N

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.